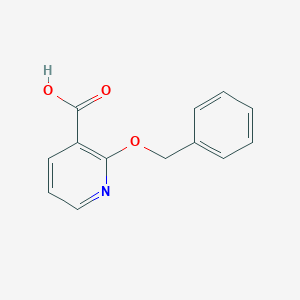

2-Benzyloxy-nicotinic acid

Description

2-Benzyloxy-nicotinic acid (CAS: Not explicitly provided; inferred from ) is a nicotinic acid derivative featuring a benzyloxy (-O-CH₂-C₆H₅) substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 237.23 g/mol (calculated). The compound is synthesized via nucleophilic substitution, where the hydroxyl group of nicotinic acid reacts with a benzyl halide or similar reagent. reports a melting point of 57–58°C (from ethanol), indicating moderate crystallinity. It serves as a precursor in medicinal chemistry, particularly in synthesizing antidiabetic agents such as 4-(2-<2-benzyloxy-nicotinamido>-ethyl)-benzoic acid (m.p. 184–185°C, from methanol).

Properties

IUPAC Name |

2-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNQFOUBLCEFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354046 | |

| Record name | 2-Benzyloxy-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14178-18-8 | |

| Record name | 2-Benzyloxy-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-nicotinic acid typically involves the reaction of nicotinic acid with benzyl alcohol in the presence of a suitable catalystThe reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-nicotinic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group in the nicotinic acid can be reduced to an amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Amino-nicotinic acid derivatives.

Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

2-Benzyloxy-nicotinic acid is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic chemistry.

Reactivity and Derivatives

The compound can undergo several reactions, including oxidation and substitution, leading to a variety of derivatives that have distinct biological activities. For instance, oxidation can yield benzoic acid derivatives, while substitution can produce various substituted nicotinic acid derivatives.

Biological Applications

Biological Activity

The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that it can effectively inhibit the growth of resistant bacterial strains, such as MRSA, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 µg/mL .

Mechanism of Action

this compound acts on several biochemical pathways due to its structural similarity to niacin. It influences metabolic processes by acting as a precursor for nicotinamide adenine dinucleotide (NAD) synthesis, essential for cellular redox reactions .

Medical Applications

Drug Development

The compound is being investigated for its potential use in drug development. Its ability to modulate lipid metabolism makes it a candidate for treating dyslipidemia and related cardiovascular conditions. Historical studies on nicotinic acid have demonstrated its effectiveness in raising HDL cholesterol levels and reducing the risk of myocardial infarction .

Therapeutic Potential

Research indicates that this compound may also have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its anti-inflammatory properties further support its potential in developing therapies for chronic inflammatory conditions .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals with specific properties tailored for various applications. Its unique chemical structure allows for the development of materials with enhanced performance characteristics .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant efficacy with MIC values ranging from 1.95 to 7.81 µg/mL against resistant strains like MRSA.

Anti-inflammatory Effects

In cellular models, the compound demonstrated the ability to reduce pro-inflammatory cytokine levels, suggesting potential applications in inflammatory diseases.

Data Tables

| Study | Methodology | Findings |

|---|---|---|

| Antimicrobial Study | Tested against MRSA strains | MIC: 1.95-7.81 µg/mL |

| Anti-inflammatory Study | Assessed cytokine levels | Significant reduction observed |

Mechanism of Action

The mechanism of action of 2-Benzyloxy-nicotinic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, potentially increasing its bioavailability and efficacy. The nicotinic acid moiety can interact with nicotinic acid receptors, influencing various metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

5-Chloro-2-cyclohexyloxy-nicotinic Acid

- Structure : Cyclohexyloxy (-O-C₆H₁₁) substituent at the 2-position; chlorine at the 5-position.

- Molecular Formula: C₁₂H₁₂ClNO₃.

- Physical Properties : Melting point 65–67°C (from acetic acid ethyl ester).

- The higher melting point suggests stronger intermolecular forces (e.g., van der Waals interactions) due to the aliphatic cyclohexane ring.

2-(1,3-Benzodioxol-5-yloxy)nicotinic Acid

- Structure : Benzodioxolyloxy (-O-C₆H₃O₂) substituent at the 2-position.

- Molecular Formula: C₁₃H₉NO₅.

- Physical Properties : Purity 95% ; CAS 214758-41-5.

- Comparison : The benzodioxole group introduces electron-rich oxygen atoms, likely increasing solubility in polar solvents. This structural feature may enhance binding to biological targets via hydrogen bonding.

5-Benzo[b]thiophen-2-yl-nicotinic Acid

- Structure : Benzothiophene substituent at the 5-position.

- Molecular Formula: C₁₄H₉NO₂S.

- Physicochemical Properties : Molecular weight 255.29 g/mol .

Derivatives: Functional Group Modifications

2-Benzyloxy-nicotinic Acid Methyl Ester

- Structure : Methyl ester of this compound.

- Molecular Formula: C₁₄H₁₃NO₃.

- Status : Discontinued commercial availability (CymitQuimica).

- Comparison : Esterification reduces polarity, enhancing lipophilicity and bioavailability. However, ester derivatives are prone to hydrolysis, limiting stability compared to the parent carboxylic acid.

2-(Benzylcarbamoyl)nicotinic Acid

- Structure : Benzylcarbamoyl (-NH-CO-C₆H₅) group at the 2-position.

- Crystallography : Dihedral angles between pyridine, benzene, and carbamoyl groups are 37.1° and 41.4° , influencing packing efficiency.

- Comparison: The carbamoyl group introduces hydrogen-bonding capability (N–H…O), forming supramolecular chains. This contrasts with the ether-linked benzyloxy group, which lacks direct H-bond donors.

Data Tables

Table 1: Physical Properties of this compound and Analogues

Biological Activity

2-Benzyloxy-nicotinic acid (C13H11NO3), a derivative of nicotinic acid, exhibits a range of biological activities that are significant in various fields such as pharmacology, microbiology, and biochemistry. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Target Receptors and Enzymes

this compound interacts with various receptors and enzymes in the body, primarily due to its structural similarity to niacin (vitamin B3). It is known to influence several biochemical pathways, including those involved in metabolism and cellular signaling. The compound acts as a precursor for nicotinamide adenine dinucleotide (NAD) synthesis, which is crucial for numerous redox reactions within cells .

Biochemical Pathways

The compound's involvement in metabolic pathways highlights its potential role in energy production and cellular repair mechanisms. It has been shown to enhance the activity of sirtuins, a family of proteins that regulate cellular health and longevity . Additionally, this compound may exhibit anti-inflammatory and antioxidant properties by modulating oxidative stress responses .

Cellular Effects

Impact on Cell Functions

Research indicates that this compound can affect cell signaling pathways, gene expression, and overall cellular metabolism. It has been observed to influence the proliferation and differentiation of various cell types, including immune cells .

Antimicrobial Activity

In vitro studies have demonstrated the compound's antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimal inhibitory concentration (MIC) values indicate promising activity, suggesting its potential use in treating bacterial infections .

Pharmacokinetics

Absorption and Distribution

The pharmacokinetics of this compound suggests efficient absorption and distribution within biological systems. The compound is metabolized by esterases, which hydrolyze it to release active nicotinic acid derivatives. This process is crucial for its biological effects .

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant efficacy with MIC values ranging from 1.95 to 7.81 µg/mL against resistant strains like MRSA . -

Anti-inflammatory Effects

In cellular models, the compound demonstrated the ability to reduce pro-inflammatory cytokine levels, suggesting potential applications in inflammatory diseases .

Data Tables

Q & A

Q. What are the recommended synthetic pathways for preparing 2-Benzyloxy-nicotinic acid with high purity?

To synthesize this compound, a multi-step approach is often employed. Key steps include:

- Benzylation of nicotinic acid derivatives : Protection of the hydroxyl group via benzyl bromide under alkaline conditions (e.g., NaH or K₂CO₃) .

- Crystallization : Use of ethanol or THF for recrystallization to achieve >95% purity, as demonstrated in analogous compounds like 2-(Benzylcarbamoyl)nicotinic acid .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted intermediates.

Q. How can researchers verify the structural identity of this compound using spectroscopic methods?

- NMR : Analyze and NMR spectra for characteristic signals: benzyloxy protons (~4.8–5.2 ppm), aromatic protons of the pyridine ring (6.5–8.5 ppm), and carboxylic acid protons (broad signal at ~12–14 ppm). Compare with reference data from NIST Chemistry WebBook .

- FTIR : Confirm the presence of carboxylic acid (C=O stretch at ~1680–1720 cm⁻¹) and benzyl ether (C-O-C stretch at ~1200–1250 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ or [M−H]−) aligned with the molecular formula .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported spectral data for this compound derivatives?

Discrepancies in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, tautomerism, or impurities. Solutions include:

- Standardized conditions : Use deuterated solvents (DMSO-d₆ or CDCl₃) and consistent concentrations for NMR .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as shown for 2-(Benzylcarbamoyl)nicotinic acid, where dihedral angles and hydrogen bonding clarified molecular conformation .

- Cross-validation : Compare data across multiple sources (e.g., NIST, peer-reviewed crystallography databases) .

Q. How does the benzyloxy group influence the stability and reactivity of this compound under acidic or basic conditions?

- Acidic conditions : The benzyloxy group is stable but may undergo cleavage under strong acids (e.g., HBr in acetic acid). Monitor via TLC or HPLC for degradation products .

- Basic conditions : The carboxylic acid moiety may deprotonate, forming a carboxylate ion, while the benzyl group remains intact. Stability studies in NaOH (0.1–1 M) at 25–60°C are recommended .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, critical for reaction design .

Q. What methodologies optimize the yield of this compound in large-scale syntheses?

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and yield .

- Process monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .

Methodological Guidance

Q. How should researchers handle discrepancies between computational and experimental data for this compound’s electronic properties?

- DFT calculations : Compare computed HOMO-LUMO gaps or dipole moments with experimental UV-Vis and dielectric constant measurements .

- Spectral simulations : Use software like Gaussian or ORCA to simulate IR/NMR spectra and identify outliers caused by solvent or conformational dynamics .

Q. What are the best practices for safely handling and storing this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.